L-Fucose-1-phosphatedisodiumsalt
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Overview
Description
L-Fucose-1-phosphate disodium salt is a chemical compound with the molecular formula C6H11Na2O8P. It is a derivative of L-fucose, a hexose deoxy sugar that is commonly found in various biological systems. L-Fucose-1-phosphate disodium salt plays a significant role in various biochemical processes, including glycosylation, which is essential for cell-cell recognition and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Fucose-1-phosphate disodium salt can be synthesized through enzymatic methods. One common approach involves the use of L-fucokinase and GDP-L-fucose pyrophosphorylase (FKP), which catalyze the phosphorylation of L-fucose to produce L-Fucose-1-phosphate . This enzymatic method is preferred due to its high specificity and efficiency.
Industrial Production Methods
Industrial production of L-Fucose-1-phosphate disodium salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the synthesis of L-Fucose-1-phosphate from simple sugars like mannose . The fermentation process is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Fucose-1-phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different glycosidic bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Glycosyltransferases are often used to catalyze substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various glycosides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Fucose-1-phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in studying glycosylation processes and cell-cell interactions.
Mechanism of Action
L-Fucose-1-phosphate disodium salt exerts its effects primarily through its involvement in glycosylation pathways. It serves as a substrate for glycosyltransferases, which transfer fucose residues to target molecules, forming fucosylated glycans. These glycans are involved in various cellular processes, including cell signaling, immune response, and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds
L-Fuculose-1-phosphate lithium salt: Another fucose derivative used in similar biochemical applications.
β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt: Used in glycosylation research and has similar properties.
Uniqueness
L-Fucose-1-phosphate disodium salt is unique due to its specific role in glycosylation and its high efficiency as a substrate for glycosyltransferases. Its disodium salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to other similar compounds.
Properties
Molecular Formula |
C6H11Na2O9P |
---|---|
Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetrahydroxyhexanoyl phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c1-2(7)3(8)4(9)5(10)6(11)15-16(12,13)14;;/h2-5,7-10H,1H3,(H2,12,13,14);;/q;2*+1/p-2 |
InChI Key |
JQKUFGHFOLJBBD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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